![molecular formula C18H22N2OS B6520279 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide CAS No. 863512-76-9](/img/structure/B6520279.png)
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide
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Overview
Description
“N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclic compounds that have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Molecular Structure Analysis
Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Scientific Research Applications
Biological Activities
Thiazoles, which are part of the structure of this compound, have been found to have diverse biological activities . They have been used in various fields such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Antitumor Activity
A series of 2,4-disubstituted thiazole compounds containing N-n-butyl or N-cyclohexyl thioureido synthon at position 2 and N-substituted thiosemicarbazone moiety at position 4 were synthesized and verified for their antitumor activity .
Photosensitizers
Compounds containing the thiazole moiety have been used in the field of photosensitizers . They are used in the development of dyes and pigments .
Rubber Vulcanization
Thiazoles have been used in the process of rubber vulcanization . This process involves the heating of rubber with sulfur to improve its durability and elasticity.
Liquid Crystals
Thiazoles have been used in the development of liquid crystals . These are materials that have properties between those of conventional liquids and those of solid crystals.
Sunscreens
Thiazoles have been used in the development of sunscreens . These are products that protect the skin from the sun’s harmful ultraviolet (UV) rays.
Catalysts
Thiazoles have been used in the development of catalysts . These are substances that increase the rate of a chemical reaction without themselves undergoing any permanent chemical change.
Future Directions
Thiazoles have been the subject of extensive research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, including “N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide”, to act as potential drug molecules with lesser side effects .
Mechanism of Action
Target of Action
The primary targets of N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide (F0686-0087) are currently unknown. The compound is a derivative of thiazole, a heterocyclic compound that has been associated with diverse biological activities . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets through different mechanisms . For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Biochemical Pathways
For example, some thiazole derivatives have been found to suppress the cyclooxygenase (COX) enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . This suppression can lead to anti-inflammatory effects .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-17(14-7-3-1-4-8-14)19-12-11-16-13-22-18(20-16)15-9-5-2-6-10-15/h2,5-6,9-10,13-14H,1,3-4,7-8,11-12H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SILNBOCIGGIDPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCC2=CSC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-phenylthiazol-4-yl)ethyl)cyclohexanecarboxamide |
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